



Application Notes and Protocols for In Vivo Efficacy Studies of Durlobactam Sodium

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Compound of Interest		
Compound Name:	Durlobactam Sodium	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β -lactamase inhibitor.[1][2][3] It is developed in combination with sulbactam for the treatment of infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC), including carbapenem-resistant strains.[4][5] Sulbactam, in addition to being a β -lactamase inhibitor, exhibits intrinsic antibacterial activity against Acinetobacter species by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[6][7][8] However, its efficacy has been compromised by the production of various β -lactamases by resistant strains.[2][9] Durlobactam restores sulbactam's activity by potently inhibiting Ambler class A, C, and D serine β -lactamases, which are prevalent in multidrug-resistant A. baumannii.[1][3] These application notes provide detailed protocols for conducting in vivo efficacy studies of the sulbactam-durlobactam combination in established murine infection models.

Mechanism of Action

Durlobactam, when combined with sulbactam, effectively neutralizes the primary resistance mechanism of A. baumannii, which is the enzymatic degradation of β -lactam antibiotics. Sulbactam binds to and inhibits PBPs, essential enzymes in bacterial cell wall synthesis, leading to cell lysis. Durlobactam binds to the active site of β -lactamases, preventing the hydrolysis of sulbactam and allowing it to reach its PBP targets.





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Caption: Mechanism of action of sulbactam and durlobactam against A. baumannii.

Experimental Protocols Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized deep-tissue infections.

Objective: To determine the dose-response relationship and efficacy of sulbactam-durlobactam in reducing bacterial burden in the thigh tissue of neutropenic mice infected with A. baumannii.

Materials:

- Specific pathogen-free female CD-1 mice (18-22 g)
- Carbapenem-resistant Acinetobacter baumannii strain
- Cyclophosphamide
- Sulbactam sodium and Durlobactam sodium
- Tryptic Soy Broth (TSB) and Agar (TSA)
- Sterile 0.9% saline
- Anesthetic (e.g., isoflurane or ketamine/xylazine)
- Tissue homogenizer



Sterile surgical instruments

Protocol:

- Induction of Neutropenia:
 - Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg
 on day -1 prior to infection to induce neutropenia.[10]
- Bacterial Inoculum Preparation:
 - Culture the A. baumannii strain overnight on TSA.
 - Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
 - Wash the bacterial cells twice with sterile saline by centrifugation.
 - Resuspend the pellet in saline and adjust the concentration to approximately 1-5 x 10⁷
 CFU/mL.
- Infection:
 - o Anesthetize the mice.
 - Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
- Treatment:
 - Initiate treatment 2 hours post-infection.
 - Administer sulbactam and durlobactam (typically in a 4:1 or other specified ratio)
 subcutaneously (SC) or intravenously (IV) at various dose levels.[11] Dosing is usually
 continued for 24 hours at specific intervals (e.g., every 3 or 6 hours).[11]
 - Include a vehicle control group (placebo).

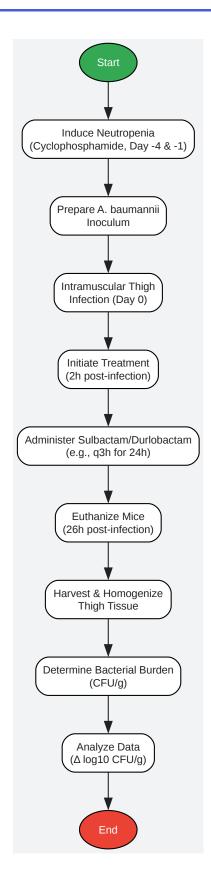






- Efficacy Assessment:
 - At 24 hours after the start of treatment, euthanize the mice.
 - Aseptically remove the entire thigh muscle.
 - Homogenize the tissue in a known volume of sterile saline.
 - Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/g of tissue).
 - The primary endpoint is the change in bacterial burden (log10 CFU/g) over the 24-hour treatment period compared to the initial inoculum and the vehicle control. A 1-log10 CFU reduction is often considered a target for bactericidal activity.[6][12]





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Caption: Experimental workflow for the murine neutropenic thigh infection model.



Murine Neutropenic Lung Infection Model

This model simulates pneumonia, a common and severe manifestation of A. baumannii infection.[13][14]

Objective: To evaluate the efficacy of sulbactam-durlobactam in reducing bacterial burden in the lungs of neutropenic mice.

Materials:

 Same as the thigh model, with the addition of an intranasal or intratracheal administration device.

Protocol:

- Induction of Neutropenia:
 - Administer cyclophosphamide as described for the thigh model.
- Bacterial Inoculum Preparation:
 - Prepare the bacterial suspension as described previously, adjusting the concentration to approximately 1-5 x 10⁸ CFU/mL.
- Infection:
 - Anesthetize the mice.
 - \circ Instill a 50 μ L volume of the bacterial suspension intranasally.[15] This will result in aspiration into the lungs.
- Treatment:
 - Initiate treatment 2 hours post-infection.
 - Administer sulbactam-durlobactam and vehicle control as described for the thigh model.
- Efficacy Assessment:



- At 24 hours after the start of treatment, euthanize the mice.
- Aseptically remove the lungs.
- Homogenize the lungs in a known volume of sterile saline.
- Determine the bacterial load (CFU/g of lung tissue) by serial dilution and plating.
- The primary endpoint is the change in bacterial burden (log10 CFU/g) over 24 hours.

Pharmacokinetic (PK) Studies in Mice

PK studies are crucial for establishing the exposure-response relationship and determining the relevant PK/PD indices.

Objective: To determine the pharmacokinetic parameters of sulbactam and durlobactam in plasma and, if applicable, in the epithelial lining fluid (ELF) of infected mice.

Protocol:

- Animal Model:
 - Use neutropenic, infected CD-1 mice (either thigh or lung model) to ensure the PK profile is representative of the efficacy studies.[12]
- Drug Administration:
 - Administer a single dose of sulbactam-durlobactam (e.g., 100:25 mg/kg) via the intended route (SC or IV).[12]
- Sample Collection:
 - Collect blood samples via cardiac puncture or another appropriate method at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours).[12]
 - Collect plasma by centrifugation.
 - For ELF studies, perform bronchoalveolar lavage (BAL) at specific time points to collect lung fluid.







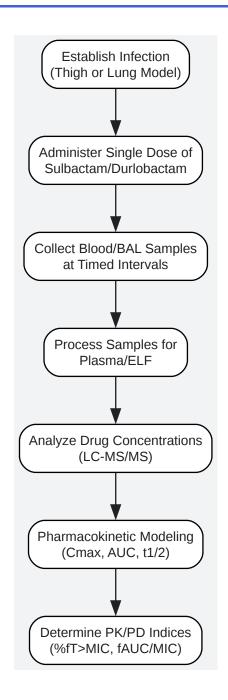
• Sample Analysis:

 Analyze plasma and BAL fluid concentrations of sulbactam and durlobactam using a validated LC-MS/MS method.[12]

• Data Analysis:

- Use pharmacokinetic modeling software (e.g., Phoenix WinNonLin) to determine key parameters such as Cmax, Tmax, half-life (t1/2), and Area Under the Curve (AUC).
- Calculate the unbound fraction of the drugs in mouse plasma to determine free drug concentrations for PK/PD analysis.





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Caption: Workflow for pharmacokinetic studies in infected mice.

Data Presentation

Quantitative data from these studies should be summarized to facilitate clear interpretation and comparison.

Table 1: In Vitro Susceptibility of A. baumannii Strains



Strain ID	MIC Sulbactam (μg/mL)	MIC Sulbactam/Durloba ctam (4 μg/mL) (μg/mL)	Key Resistance Genes
AB001	64	2	blaOXA-23, blaADC
AB002	128	4	blaOXA-24/40, blaTEM-1
AB003	32	1	blaOXA-58

Note: Durlobactam concentration is often fixed at 4 µg/mL for MIC testing.[5]

Table 2: In Vivo Efficacy in Murine Thigh Infection Model

(24h)

Treatment Group (Dose mg/kg, q3h)	Initial Inoculum (log10 CFU/thigh)	Final Burden (log10 CFU/thigh)	Change (Δ log10 CFU/thigh)
Vehicle	6.5	8.8	+2.3
Sulbactam alone (60 mg/kg)	6.5	8.5	+2.0
SUL/DUR (30/7.5)	6.5	6.1	-0.4
SUL/DUR (60/15)	6.5	4.9	-1.6
SUL/DUR (120/30)	6.5	3.2	-3.3

Data are hypothetical and for illustrative purposes.

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Targets



Drug	PK/PD Index	Target for 1-log10 CFU Reduction (in vivo)	Reference
Sulbactam	%fT > MIC (Time above MIC)	> 50% of the dosing interval	[6][12]
Durlobactam	fAUC/MIC (Free AUC to MIC ratio)	~10	[6][12]

Conclusion: These protocols provide a robust framework for the preclinical evaluation of durlobactam in combination with sulbactam. The murine neutropenic thigh and lung infection models are well-established and predictive of clinical efficacy for antibacterial agents targeting A. baumannii.[11][12] By integrating efficacy data with pharmacokinetic and pharmacodynamic analyses, researchers can establish the necessary exposure targets to support the clinical development of this promising therapeutic combination for treating multidrug-resistant Acinetobacter infections.

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